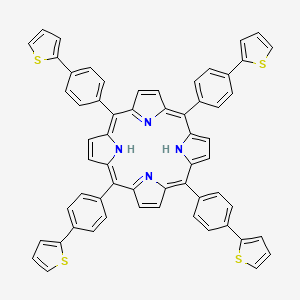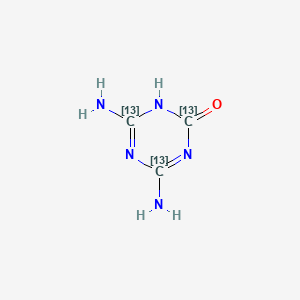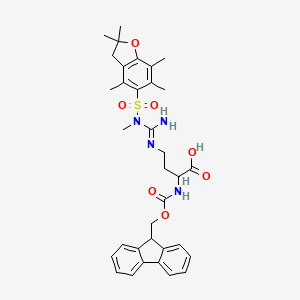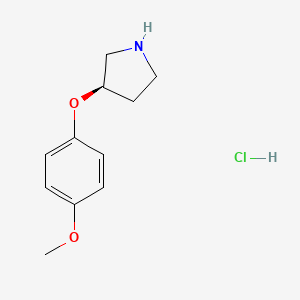
5-oxo-1H-quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1H-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses flavanones or azaflavanones as starting materials, which are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired quinolinecarbaldehyde . Another method involves the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide (NaOH) are used to introduce the formyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-1H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Hydroxy-3-quinolinecarboxylic acid.
Reduction: 5-Hydroxy-3-quinolinemethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-oxo-1H-quinoline-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-oxo-1H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. Quinoline derivatives are known to inhibit enzymes, interact with DNA, and modulate cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-oxo-1H-quinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
5-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |
InChI-Schlüssel |
QXBUYGDJBCIUBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)




![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)


![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)



